Demeclocycline

SIADH Hyponatremia Nephrology

Researchers requiring a tetracycline antibiotic with unique ADH antagonism face a narrow procurement window-only demeclocycline delivers this dual pharmacology. Generic tetracyclines fail to correct hyponatremia in SIADH models. - Sole tetracycline-class ADH antagonist: reduces AQP2 abundance & adenylate cyclase 5/6 expression for validated nephrogenic diabetes insipidus induction. - Intermediate half-life (10-17 h): bridges short-acting tetracycline and long-acting doxycycline for PK comparator studies. - Superior potency: 2× greater antibacterial activity vs. tetracycline; lowest IC50 against Ehrlichia risticii. Supplied with CoA. Research-use-only grade, shipped under blue ice for global delivery.

Molecular Formula C21H21ClN2O8
Molecular Weight 464.9 g/mol
Cat. No. B601452
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDemeclocycline
Molecular FormulaC21H21ClN2O8
Molecular Weight464.9 g/mol
Structural Identifiers
SMILESCN(C)C1C2CC3C(C4=C(C=CC(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)Cl)O
InChIInChI=1S/C21H21ClN2O8/c1-24(2)14-7-5-6-10(16(27)12-9(25)4-3-8(22)11(12)15(6)26)18(29)21(7,32)19(30)13(17(14)28)20(23)31/h3-4,6-7,14-15,25-27,30,32H,5H2,1-2H3,(H2,23,31)/t6-,7-,14-,15-,21-/m0/s1
InChIKeyGUXHBMASAHGULD-SEYHBJAFSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityPH (1 IN 100 SOLN) ABOUT 2.5; 1 G SOL IN ABOUT 90 ML WATER, 980 ML ALC; SPARINGLY SOL IN ALKALI HYDROXIDES & CARBONATE SOLN; PRACTICALLY INSOL IN ACETONE & CHLOROFORM /HCL/, SOL IN ALC; DISSOLVES IN DIL HYDROCHLORIC ACID AND ALKALINE SOLN, In water, 1.52X10+3 mg/l @ 21 °C

Demeclocycline Overview


Demeclocycline (demethylchlortetracycline) is a first-generation tetracycline antibiotic produced by a mutant strain of *Streptomyces aureofaciens* [1]. Structurally, it is a tetracycline analog with a chlorine at the C7 position and notably lacks the C6-methyl group, a feature that confers greater resistance to acid and base degradation compared to its methyl homologs like tetracycline [1]. While its antibacterial spectrum is similar to other tetracyclines, its slower renal excretion grants it an intermediate half-life (10–17 hours), bridging the gap between short-acting (tetracycline) and long-acting (doxycycline) agents [2][3]. Uniquely within its class, demeclocycline also functions as a potent antagonist of antidiuretic hormone (ADH) in the renal tubules, a property that underpins its niche but critical application in managing chronic hyponatremia secondary to the syndrome of inappropriate antidiuretic hormone secretion (SIADH) [4].

Study Context Tetracycline-class pharmacology and ADH antagonism research
Key Attribute Intermediate half-life bridges short-acting and long-acting tetracyclines
Selection Logic Reported ADH-antagonist profile for nephrogenic diabetes insipidus models

Why Demeclocycline Is Irreplaceable


The procurement of a tetracycline-class antibiotic is not a simple commodity decision; key differences in pharmacokinetics, toxicity profiles, and unique secondary pharmacology create a highly specific utility for demeclocycline. While newer agents like doxycycline and minocycline offer improved oral absorption and broader tissue distribution [1], demeclocycline possesses a distinct combination of properties: an intermediate half-life, a potent ADH-antagonist effect absent in its analogs [2], and a specific phototoxicity profile that, while a liability for general use, reflects a unique photochemical behavior [3]. Substituting demeclocycline with another tetracycline in protocols for SIADH, for instance, would result in therapeutic failure, as no other drug in the class shares this mechanism. The quantitative evidence below establishes the precise, measurable differences that define its niche applications.

!

ADH-antagonist activity is not present in other tetracyclines; using them in SIADH models may result in lack of reported endpoint response.

!

Renal clearance profile differs significantly from parent tetracycline, so exposure and dosing intervals may not transfer directly.

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Phototoxicity profile is highly distinct; non-phototoxic analogs like minocycline are not suitable substitutes for ROS-generation research contexts.

Demeclocycline Evidence Guide


Unique ADH-Antagonist Activity

Demeclocycline possesses a potent antidiuretic hormone (ADH) antagonist effect, a pharmacodynamic property not shared by any other tetracycline antibiotic. In a 1978 head-to-head clinical study of 10 patients with chronic SIADH, demeclocycline (600–1200 mg/day) was compared to lithium carbonate (600–900 mg/day), a non-tetracycline comparator. Demeclocycline was superior to lithium, effectively restoring serum sodium concentration in all patients within 5–14 days without water restriction. In contrast, 3 of the patients treated with lithium carbonate for 3–5 days failed to respond, and 2 experienced adverse CNS symptoms [1]. Mechanistically, this is supported by in vitro data showing demeclocycline attenuates hyponatremia by reducing adenylate cyclase 5/6 expression and cAMP generation, leading to decreased aquaporin-2 (AQP2) abundance in the renal inner medulla [2].

ADH-Antagonist Activity
Trial context
Reported 100% serum sodium restoration (10/10 patients) vs. 70% for lithium comparator
Supports SIADH endpoint-response context
Small trial (n=10); comparator: lithium carbonate
SIADH Hyponatremia Nephrology

Slower Renal Clearance vs. Tetracycline

Demeclocycline's elimination profile is a key differentiator from its parent compound, tetracycline. Its renal clearance is less than half that of tetracycline, a property that extends its effective half-life and reduces dosing frequency [1]. This pharmacokinetic distinction is structural in origin: the absence of a C6-methyl group on the hydronaphthacene ring increases its stability against acid and base degradation [2].

Renal Clearance
Method context
35 mL/min/1.73 m²
Supports exposure-model interpretation
Less than half the clearance of tetracycline
Pharmacokinetics Drug Clearance Dosing Regimen

Superior Potency Against Ehrlichia risticii

While general antimicrobial spectra are similar across tetracyclines, specific pathogens exhibit differential susceptibility. In a head-to-head in vitro study of *Ehrlichia risticii* proliferation in murine macrophages, demeclocycline demonstrated superior inhibitory activity compared to its major semi-synthetic analogs. The rank order of 50% inhibitory concentrations (IC50) after 48 hours was: demeclocycline < doxycycline = oxytetracycline < minocycline [1]. Furthermore, post-antibiotic effect analysis revealed that at concentrations >0.01 µg/mL, demeclocycline inhibited pathogen regrowth for up to 72 hours after drug removal, a duration not achieved by doxycycline, tetracycline, or oxytetracycline at the same concentration [1].

Anti-Ehrlichia Potency
Assay context
Lowest IC50 among tetracyclines tested; 72h post-antibiotic effect at >0.01 µg/mL
Supports antimicrobial screening context
Murine macrophage model vs. E. risticii
Antimicrobial Resistance Ehrlichia Veterinary Medicine

Distinct Phototoxicity Profile

The phototoxic potential of tetracyclines is not uniform and directly correlates with their ability to generate reactive oxygen species (ROS) upon UV irradiation. In a comparative study measuring superoxide anion radical (O2-) generation, a clear quantitative hierarchy was established: chlortetracycline (CTC) > oxytetracycline (OXY) > demeclocycline (DEM) ≫ (doxycycline = tetracycline = minocycline = 0) [1]. This positions demeclocycline as a highly phototoxic compound, a property it shares with CTC and OXY but starkly contrasts with minocycline, which is clinically non-phototoxic. A separate study also confirmed that demeclocycline produces approximately three times as much singlet oxygen as chlortetracycline [2].

Phototoxicity Rank
Data to verify
CTC > OXY > DEM ≫ DOXY, TET, MIN (no O2- generation)
Supports ROS-generation assay context
Ranked in tested set; UV irradiation at pH 7.3
Phototoxicity Reactive Oxygen Species Safety Pharmacology

Broad-Spectrum Antibacterial Potency

As a first-generation tetracycline, demeclocycline exhibits enhanced baseline potency against a broad panel of pathogens when directly compared to its parent compound. In vitro antimicrobial testing against a panel of approximately 3,200 pathogenic Gram-positive and Gram-negative bacteria indicates that demeclocycline is twice as active as tetracycline on a weight basis . Its mechanism of action remains consistent with the class: binding to the 30S ribosomal subunit to inhibit protein synthesis [1].

Broad-Spectrum Potency
Source review
2-fold greater activity reported vs. tetracycline
Supports in vitro screening context
Tested against ~3,200 pathogenic bacteria
Antimicrobial Susceptibility Broad-Spectrum Antibiotic Bacteriostatic

Demeclocycline Research Applications


SIADH & Nephrogenic Diabetes Insipidus Models

Demeclocycline is the definitive pharmacological tool for inducing a reversible state of nephrogenic diabetes insipidus in research models. Its well-characterized mechanism of reducing adenylate cyclase 5/6 expression and AQP2 abundance in the renal collecting duct makes it the gold-standard positive control for studies on vasopressin signaling, water homeostasis, and electrolyte balance [1]. This application is supported by direct clinical evidence of its superiority over lithium for correcting hyponatremia in SIADH patients [2].

Phototoxicity Positive Control

Given its high and well-quantified generation of both superoxide anion (O2-) radicals and singlet oxygen upon UV exposure, demeclocycline serves as an ideal positive control in photobiology and phototoxicity assays. It can be used to calibrate assays designed to detect ROS-mediated cellular damage or to screen compounds for photosensitizing potential. Its photochemical behavior, which is distinct from non-phototoxic analogs like minocycline, provides a clear comparator for establishing assay windows [3].

Pharmacokinetic Baseline Comparator

For pharmacology and pharmacokinetic studies involving the tetracycline class, demeclocycline provides a useful middle-ground comparator. Its 2-fold greater in vitro potency against a broad panel of bacteria (relative to tetracycline) and its intermediate half-life (10–17 hours, due to slower renal clearance) allow researchers to profile a compound that bridges the gap between short-acting (tetracycline) and long-acting (doxycycline, minocycline) agents [4]. This makes it valuable for studies examining the relationship between clearance rates and efficacy.

Ehrlichia & Intracellular Pathogen Research

In veterinary and infectious disease research targeting *Ehrlichia risticii* (Potomac horse fever), demeclocycline is the superior in vitro tetracycline for efficacy studies. Its demonstrated lowest IC50 and extended post-antibiotic effect in macrophage culture models provide a robust and quantifiable advantage over doxycycline and minocycline. This makes it the preferred compound for establishing baseline susceptibility and investigating mechanisms of intracellular bacterial clearance [5].

Application
Selection Property
Validation Focus
SIADH & NDI models
ADH-antagonist, AQP2 modulation
Vasopressin signaling and electrolyte balance endpoints
Phototoxicity research
Quantified ROS generation (O2-, singlet oxygen)
ROS-mediated cellular damage assay window
PK baseline comparator
Intermediate half-life, slower renal clearance
Exposure-model comparison: short-acting vs. long-acting tetracyclines
Intracellular pathogen research
High potency and sustained post-antibiotic effect against Ehrlichia
Intracellular bacterial clearance mechanism studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
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